Sphaerobioside

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-19(30)22(33)24(35)26(39-10)38-9-17-21(32)23(34)25(36)27(41-17)40-13-6-15(29)18-16(7-13)37-8-14(20(18)31)11-2-4-12(28)5-3-11/h2-8,10,17,19,21-30,32-36H,9H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQCIPHUIZGDLB-SEPMLUPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sphaerobioside: A Technical Guide to its Chemical Structure, Properties, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoflavone glycoside Sphaerobioside, also known as Genistein 7-O-rutinoside. The document details its chemical structure and properties, outlines representative experimental protocols for its isolation and biological evaluation, and proposes a key signaling pathway through which it may exert its biological effects.

Chemical Structure and Properties of Sphaerobioside

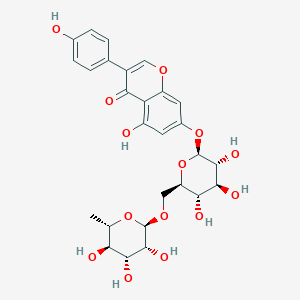

Sphaerobioside is a naturally occurring isoflavone glycoside that has been identified in plants such as Eriosema tuberosum.[1] It consists of the aglycone genistein linked to the disaccharide rutinose at the 7-hydroxyl position. The chemical structure and key properties of Sphaerobioside are summarized below.

Chemical Structure:

The IUPAC name for Sphaerobioside is 5-hydroxy-3-(4-hydroxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one.[2]

The structure consists of a genistein core, which is a type of isoflavone, with a rutinose (a disaccharide composed of rhamnose and glucose) molecule attached via an O-glycosidic bond.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C27H30O14 | [2] |

| Molecular Weight | 578.5 g/mol | [2] |

| CAS Number | 14988-20-6 | [3] |

| Synonyms | Genistein 7-O-rutinoside, Spherobioside | [2][3] |

| SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O">C@@HO | [2] |

Proposed Signaling Pathway: Nrf2-Mediated Antioxidant Response

While the specific signaling pathways of Sphaerobioside are still under investigation, the biological activities of its aglycone, genistein, are well-documented. Genistein is known to possess antioxidant properties, and one of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] It is plausible that Sphaerobioside, after potential hydrolysis to genistein in vivo, could also modulate this pathway.

The proposed Nrf2 signaling pathway is as follows: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like genistein, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), help to mitigate oxidative damage and maintain cellular homeostasis.

References

Sphaerobioside: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Sphaerobioside, a flavonoid glycoside of interest for its potential pharmacological activities. It details the methodologies for its isolation and purification from various plant species, with a focus on providing actionable experimental protocols and comparative quantitative data to support research and development efforts.

Natural Sources of Sphaerobioside

Sphaerobioside is primarily found in plants belonging to the Fabaceae (legume) family. The principal genera known to contain this compound are Sphaerophysa, Caragana, and Glycyrrhiza.

Table 1: Principal Natural Sources of Sphaerobioside

| Genus | Species | Plant Part(s) Containing Sphaerobioside |

| Sphaerophysa | Sphaerophysa salsula | Seeds, Aerial parts |

| Caragana | Caragana arborescens, Caragana franchetiana, Caragana jubata | Roots, Leaves |

| Glycyrrhiza | Glycyrrhiza glabra, Glycyrrhiza uralensis, Glycyrrhiza inflata | Roots, Rhizomes |

| Oxytropis | Oxytropis falcata | Not specified |

| Pueraria | Pueraria lobata (Kudzu) | Roots |

The highest concentrations of Sphaerobioside are typically reported in the seeds of Sphaerophysa salsula. The roots of various Caragana and Glycyrrhiza species are also significant sources.

Isolation and Purification of Sphaerobioside

The isolation of Sphaerobioside from its natural sources generally involves a multi-step process encompassing extraction, preliminary purification to remove non-flavonoid compounds, and final purification using chromatographic techniques.

General Experimental Workflow

The following diagram illustrates a common workflow for the isolation of Sphaerobioside from plant material.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the isolation of flavonoid glycosides, including Sphaerobioside, from Sphaerophysa salsula.

Protocol 1: Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., seeds of Sphaerophysa salsula) and grind into a fine powder.

-

Solvent Extraction:

-

Suspend the powdered plant material in 70-80% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform extraction using ultrasonication for 30-60 minutes at room temperature, or maceration with stirring for 24 hours.

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Combine the ethanolic extracts and filter through filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Protocol 2: Preliminary Purification by Solid-Phase Extraction (SPE)

-

Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol or the initial mobile phase for SPE.

-

SPE Cartridge: Utilize a hydrophilic interaction solid-phase extraction cartridge (e.g., XAmide).

-

Procedure:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent to elute non-flavonoid compounds.

-

Elute the flavonoid glycoside fraction with a polar solvent (e.g., methanol or acetonitrile).

-

-

Concentration: Concentrate the eluted flavonoid fraction under reduced pressure.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

A two-dimensional preparative liquid chromatography approach is often effective for the final purification of Sphaerobioside.

-

First Dimension: Reversed-Phase Liquid Chromatography (RPLC)

-

Column: XAqua C18 preparative column.

-

Mobile Phase: A gradient of acetonitrile in water (e.g., 5% to 95% acetonitrile over 60 minutes).

-

Flow Rate: Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative scale.

-

Detection: UV detector at a wavelength of 254 nm or 280 nm.

-

Fraction Collection: Collect fractions based on the elution profile of the target compound.

-

-

Second Dimension: Hydrophilic Interaction Liquid Chromatography (HILIC)

-

Column: XAmide preparative column.

-

Sample Preparation: Pool and concentrate the fractions from the first dimension containing Sphaerobioside and redissolve in the HILIC mobile phase.

-

Mobile Phase: A gradient of water in acetonitrile (e.g., 95% to 50% acetonitrile over 40 minutes).

-

Flow Rate: As appropriate for the preparative HILIC column.

-

Detection: UV detector at the same wavelength as the first dimension.

-

Fraction Collection: Collect the purified Sphaerobioside peak.

-

-

Purity Assessment: The purity of the isolated Sphaerobioside should be assessed by analytical HPLC, with purities exceeding 97% being achievable.

Quantitative Data

Currently, there is a limited amount of publicly available, specific quantitative data on the yield of Sphaerobioside from its various natural sources. Research has primarily focused on the isolation and structural elucidation of a range of flavonoids from these plants. The yield of flavonoid glycosides, as a class, can be influenced by factors such as the geographical origin of the plant material, harvesting time, and the specific extraction and purification methods employed.

Table 2: Reported Purity of Isolated Flavonoid Glycosides (including Sphaerobioside)

| Source Organism | Isolation Method | Achieved Purity |

| Sphaerophysa salsula | 2D-LC (RPLC/HILIC) | > 97% |

Further research is required to establish standardized methods for the quantification of Sphaerobioside in different plant matrices to facilitate the selection of high-yielding source materials for drug development and other applications.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the decision-making process for selecting a purification strategy for Sphaerobioside.

An In-depth Technical Guide on the Biosynthesis of Triterpenoid Saponins in Plants

A Note on "Sphaerobioside": Extensive searches of scientific literature and databases did not yield specific information on a compound named "sphaerobioside" or its biosynthetic pathway. It is possible that this is a novel, yet-to-be-characterized compound, a proprietary name, or a misspelling of another glycoside. This guide will therefore focus on a well-characterized and analogous pathway: the biosynthesis of triterpenoid saponins, using ginsenosides from Panax ginseng as a primary example. This pathway shares the fundamental enzymatic steps expected for a complex plant glycoside, including the formation of a terpene backbone, oxidative modifications, and subsequent glycosylations.

Introduction to Triterpenoid Saponin Biosynthesis

Triterpenoid saponins are a large and diverse class of plant secondary metabolites characterized by a 30-carbon triterpene core (aglycone or sapogenin) linked to one or more sugar chains.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2]

The biosynthesis of these complex molecules is a multi-step process that can be broadly divided into three main stages:

-

Triterpene Backbone Formation: The cyclization of 2,3-oxidosqualene to form various triterpene skeletons.[2][3]

-

Aglycone Modification: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), that decorate the triterpene backbone with hydroxyl and carboxyl groups.[4][5]

-

Glycosylation: The sequential attachment of sugar moieties to the modified aglycone, catalyzed by UDP-dependent glycosyltransferases (UGTs).[1][4]

This guide will provide a detailed overview of these stages, with a focus on the well-studied biosynthesis of ginsenosides, the primary bioactive components of ginseng.[6][7]

The Core Biosynthetic Pathway of Ginsenosides

The biosynthesis of ginsenosides originates from the mevalonate (MVA) pathway in the cytosol, which produces the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6][8] While there is potential for crosstalk with the plastidial methylerythritol phosphate (MEP) pathway, the MVA pathway is considered the primary source of precursors for ginsenosides.[1][8]

Formation of the Triterpene Skeletons

The pathway begins with the head-to-tail condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP), which is then dimerized to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene.[6] This molecule is a critical branch point in the pathway.[2][5]

-

Dammarenediol-II Synthase (DDS): Catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the precursor for the most common dammarane-type ginsenosides (e.g., protopanaxadiol and protopanaxatriol types).[6][9]

-

β-amyrin Synthase (β-AS): Catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the precursor for the less common oleanane-type ginsenosides (e.g., ginsenoside Ro).[6][9]

Modification and Glycosylation of the Aglycones

Following the formation of the initial triterpene skeletons, a series of modifications occur, primarily hydroxylation and glycosylation, to produce the vast array of ginsenosides.

-

Hydroxylation: Cytochrome P450 enzymes (CYPs) introduce hydroxyl groups at specific positions on the dammarenediol-II or β-amyrin backbone. For example, CYP716A47 is a protopanaxadiol synthase that hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD). Similarly, CYP716A53v2 is a protopanaxatriol synthase that hydroxylates dammarenediol-II at the C-6 position to produce protopanaxatriol (PPT).

-

Glycosylation: UDP-glycosyltransferases (UGTs) then sequentially add sugar moieties (such as glucose, xylose, and arabinose) to the hydroxylated aglycones. This step is crucial for the diversity and bioactivity of ginsenosides.[10] For instance, UGT71A28 attaches a glucose molecule to the C-3 hydroxyl group of PPD to form ginsenoside Rh2. Further glycosylation at the C-20 position can lead to the formation of ginsenoside Rg3 and subsequently ginsenoside Rd.

Below is a DOT script for the core biosynthetic pathway of ginsenosides.

Caption: Core biosynthetic pathway of ginsenosides from the MVA pathway.

Quantitative Data

The concentration of ginsenosides and the activity of biosynthetic enzymes can vary significantly depending on the plant species, age, tissue, and environmental conditions.[11] The following tables summarize some of the available quantitative data.

Table 1: Concentration of Major Ginsenosides in Panax Species (mg/g dry weight)

| Ginsenoside | P. ginseng (Main Root) | P. quinquefolius (Main Root) | P. notoginseng (Main Root) |

| Rg1 | 1.5 - 20 | 1.5 - 20 | 75.7 - 89.8 (total) |

| Re | 1.5 - 20 | 10 | - |

| Rb1 | 1.5 - 20 | 1.5 - 20 | - |

| mRb1 | up to 10 | up to 18 | - |

| Total Saponins | - | ~76 | 75.7 - 89.8 |

Data compiled from multiple sources.[6] Note that "mRb1" refers to malonyl-ginsenoside Rb1.

Table 2: Kinetic Parameters of Key Enzymes in Ginsenoside Biosynthesis

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| HMGR | HMG-CoA | 4.5 - 20 | - | - |

| FPS | IPP | 1.5 - 5 | - | - |

| DDS | 2,3-Oxidosqualene | 25 | 0.45 | 1.8 x 104 |

| β-AS | 2,3-Oxidosqualene | 10 - 30 | 0.5 - 2.0 | 1.7 - 20 x 104 |

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating the enzyme's affinity for the substrate.[12] kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.[13] Data is approximate and can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of ginsenoside biosynthesis.

Protocol for Ginsenoside Extraction and Quantification by HPLC

Objective: To extract and quantify ginsenosides from plant material.

Materials:

-

Dried and powdered plant tissue (Panax ginseng root)

-

70% Methanol

-

Solid Phase Extraction (SPE) C18 cartridges

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ginsenoside standards (Rg1, Re, Rb1, etc.)

-

HPLC system with a UV detector and a C18 column

Methodology:

-

Extraction:

-

Weigh 1 g of powdered plant material into a flask.

-

Add 20 mL of 70% methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

-

Purification:

-

Re-dissolve the dried extract in 5 mL of water.

-

Activate an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the ginsenosides with 10 mL of methanol.

-

Evaporate the methanol eluate to dryness and re-dissolve in 1 mL of methanol for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 20% A; 10-40 min, 20-60% A; 40-50 min, 60-80% A; 50-60 min, 80% A.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 203 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations for each ginsenoside.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the ginsenosides in the sample by comparing their peak areas to the calibration curves.

-

Protocol for Heterologous Expression and Enzyme Activity Assay of a Triterpene Synthase (e.g., DDS)

Objective: To express a candidate triterpene synthase gene in a microbial host and assay its enzymatic activity.

Materials:

-

Yeast expression vector (e.g., pYES2)

-

Saccharomyces cerevisiae strain (e.g., INVSc1)

-

Yeast transformation reagents

-

Yeast growth media (SD-Ura, SG-Ura)

-

Microsome isolation buffer

-

Substrate: 2,3-oxidosqualene

-

GC-MS system

Methodology:

-

Gene Cloning and Yeast Transformation:

-

Clone the full-length cDNA of the candidate DDS gene into the pYES2 vector.

-

Transform the recombinant plasmid into the S. cerevisiae strain using the lithium acetate method.

-

Select for transformants on SD-Ura agar plates.

-

-

Protein Expression:

-

Inoculate a single colony of transformed yeast into 5 mL of SD-Ura liquid medium and grow overnight at 30°C.

-

Use this starter culture to inoculate 50 mL of SG-Ura medium (containing galactose to induce gene expression) and grow for 48-72 hours at 30°C.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with sterile water.

-

Resuspend the cell pellet in microsome isolation buffer containing a protease inhibitor cocktail.

-

Disrupt the cells using glass beads and vigorous vortexing.

-

Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomes.

-

Resuspend the microsomal pellet in assay buffer.

-

-

Enzyme Activity Assay:

-

Set up the reaction mixture containing the microsomal protein, assay buffer, and 2,3-oxidosqualene.

-

Incubate the reaction at 30°C for 2 hours.

-

Stop the reaction by adding an equal volume of hexane and vortexing.

-

Extract the products with hexane three times.

-

Pool the hexane extracts, evaporate to dryness, and re-dissolve in a small volume of hexane.

-

-

Product Identification:

-

Analyze the extracted products by GC-MS.

-

Compare the mass spectrum and retention time of the product with an authentic standard of dammarenediol-II to confirm the identity.

-

Below is a DOT script for a typical experimental workflow for identifying a triterpene synthase.

Caption: Workflow for functional characterization of a triterpene synthase.

Regulation of Saponin Biosynthesis

The biosynthesis of triterpenoid saponins is tightly regulated by various factors, including developmental cues and environmental stresses. Phytohormones, particularly jasmonates (jasmonic acid and its derivatives), are key signaling molecules that can induce the expression of genes involved in saponin biosynthesis.[14]

Wounding or herbivore attack triggers the synthesis of jasmonic acid, which then initiates a signaling cascade.[14] This cascade involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, leading to the activation of transcription factors (such as MYC2) that upregulate the expression of saponin biosynthetic genes, including DDS, CYP, and UGT genes. This response is a crucial part of the plant's defense mechanism.

Below is a DOT script for the jasmonate signaling pathway in the regulation of saponin biosynthesis.

Caption: Jasmonate signaling pathway regulating saponin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of triterpenoid saponins is a complex and highly regulated process that is of great interest for the production of valuable pharmaceuticals. While significant progress has been made in elucidating the core pathway, particularly for ginsenosides, many of the downstream modification enzymes, especially the UGTs responsible for the vast structural diversity, remain to be characterized.

Future research in this area will likely focus on:

-

Discovery of Novel Enzymes: Identifying and characterizing the remaining CYPs and UGTs in the pathway to enable the complete chemoenzymatic synthesis of specific saponins.

-

Metabolic Engineering: Using synthetic biology approaches to engineer microbial hosts (like yeast) or plants for the enhanced production of high-value saponins.[10]

-

Regulatory Networks: Further unraveling the complex transcriptional regulatory networks that control saponin biosynthesis to develop strategies for upregulating the pathway in response to specific elicitors.

A deeper understanding of these pathways will not only advance our knowledge of plant biochemistry but also open up new avenues for the sustainable production of important plant-derived medicines.

References

- 1. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 5. scholar.uoa.gr [scholar.uoa.gr]

- 6. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenosides in Panax genus and their biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

Physical and chemical properties of Sphaerobioside

An In-depth Technical Guide to Sphaerobioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Sphaerobioside, a naturally occurring isoflavonoid glycoside. The information is curated for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and characteristics of this compound.

Chemical and Physical Properties

Sphaerobioside has been identified and isolated from the plant species Eriosema tuberosum. Its fundamental properties have been characterized through various analytical techniques.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₄ | PubChem |

| Molecular Weight | 578.5 g/mol | PubChem |

| IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | PubChem |

| Canonical SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O">C@@HO | PubChem |

| InChI Key | XIQCIPHUIZGDLB-SEPMLUPWSA-N | PubChem |

Tabulated Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of Sphaerobioside. The following tables summarize the key spectral features.

¹H-NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Data not available in public sources |

¹³C-NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in public sources |

UV-Visible and Infrared Spectroscopy Data

| Technique | Wavelength/Wavenumber | Solvent/Medium |

| UV-Vis (λmax) | Data not available in public sources | |

| IR (νmax) | Data not available in public sources |

Experimental Protocols

The isolation and purification of Sphaerobioside from its natural source, Eriosema tuberosum, is a critical first step for any further research. The following section outlines a general experimental workflow based on common phytochemical practices.

Isolation of Sphaerobioside from Eriosema tuberosum

This protocol describes a typical procedure for the extraction and isolation of flavonoid glycosides from plant material.

Biological Activity and Signaling Pathways

While Sphaerobioside belongs to the flavonoid class of compounds, which are known for a wide range of biological activities, specific studies on its effects and associated signaling pathways are not extensively documented in publicly available literature. Flavonoids, in general, have been reported to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. The potential mechanisms of action often involve the modulation of key cellular signaling pathways.

Potential Signaling Pathways for Flavonoids

The diagram below illustrates a generalized signaling pathway that is often implicated in the anti-inflammatory effects of flavonoids. It is important to note that the specific interaction of Sphaerobioside with these pathways has not yet been experimentally confirmed.

Conclusion

Sphaerobioside is a flavonoid glycoside with a well-defined chemical structure. While its basic chemical identifiers are established, a significant portion of its quantitative physical and chemical properties, as well as its biological activity profile, remains to be fully elucidated in accessible scientific literature. The provided experimental workflow and hypothesized signaling pathway serve as a foundational guide for researchers aiming to investigate this compound further. Future studies are warranted to uncover the full therapeutic potential of Sphaerobioside.

Sphaerobioside: A Technical Guide on its Physicochemical Properties and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaerobioside, a naturally occurring isoflavone glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of Sphaerobioside, detailing its chemical identity, including its CAS number and molecular formula. The primary focus of this document is on the biological activities of its aglycone, genistein, which is the form responsible for its primary pharmacological effects. This guide summarizes the current understanding of its anti-inflammatory and antioxidant properties, delving into the underlying molecular mechanisms, particularly its modulation of the NF-κB signaling pathway. Detailed experimental protocols for assessing these bioactivities are provided, alongside structured data presentation and visual diagrams of key signaling pathways to facilitate comprehension and further research.

Chemical and Physical Properties of Sphaerobioside

Sphaerobioside is chemically known as Genistein-7-O-rutinoside or Genistein-7-rhamnoglucoside. In the human body, the glycoside form, Sphaerobioside, is metabolized into its biologically active aglycone, genistein.[1] The majority of the biological activity attributed to Sphaerobioside is due to the actions of genistein.

| Property | Value | Reference |

| CAS Number | 14988-20-6 | [2] |

| Molecular Formula | C27H30O14 | [1][2][3][4][5] |

| Molecular Weight | 578.52 g/mol | [2][4] |

| Synonyms | Genistein-7-O-rutinoside, Genistein-7-rhamnoglucoside, Spherobioside, Hirsutissimiside B | [2][4] |

Biological Activities

The therapeutic potential of Sphaerobioside is primarily attributed to the biological activities of its aglycone, genistein. Genistein has been shown to possess significant anti-inflammatory and antioxidant properties.[4]

Anti-Inflammatory Activity

Genistein exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. A primary mechanism of action is the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[2] By inhibiting NF-κB activation, genistein can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Furthermore, genistein has been found to inhibit the activation of STAT-1, another key transcription factor in inflammatory processes.[5]

Antioxidant Activity

Genistein exhibits potent antioxidant activity by neutralizing reactive oxygen species (ROS), which can contribute to cellular damage and inflammation.[2] The antioxidant capacity of Sphaerobioside and its aglycone can be evaluated using various in vitro assays.

| Biological Activity | Key Findings for Genistein (Aglycone) |

| Anti-inflammatory | Inhibition of NF-κB and STAT-1 signaling pathways.[2][5] Reduction of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[2][3] |

| Antioxidant | Exhibits significant free radical scavenging activity.[2] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Sample Preparation: Sphaerobioside or genistein is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test sample. A control is prepared with the solvent and DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Radical Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in an appropriate medium and seeded in 96-well plates.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide.

-

Treatment: The cells are treated with various concentrations of Sphaerobioside or genistein prior to or concurrently with LPS stimulation.

-

Incubation: The plates are incubated for a specific period (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

-

IC50 Determination: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by genistein, the active aglycone of Sphaerobioside.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Synergistic Inhibition of Inflammatory and Antioxidant Potential: Integrated In Silico and In Vitro Analyses of Garcinia mangostana, Curcuma comosa, and Acanthus ebracteatus - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Sphaeranthus indicus Extracts: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaeranthus indicus Linn., an aromatic herb belonging to the Asteraceae family, has a long history of use in traditional medicine for a variety of ailments. Modern scientific investigation has begun to validate its ethnopharmacological uses, with a primary focus on its anti-inflammatory and antioxidant properties. While the specific compound "Sphaerobioside" is not prominently documented in scientific literature, research into the crude extracts of Sphaeranthus indicus has revealed a range of biological activities. This technical guide provides an in-depth summary of the current scientific findings on the biological activities of Sphaeranthus indicus extracts, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The presence of phytochemicals such as flavonoids, terpenoids, and sesquiterpenes is thought to be responsible for these effects.[1] This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Activity

Extracts of Sphaeranthus indicus have demonstrated significant anti-inflammatory effects in various in vivo and in vitro models. These effects are often dose-dependent and comparable to standard anti-inflammatory drugs.

Quantitative Data

| Model | Extract Type | Dose | % Inhibition of Edema | Reference Drug | % Inhibition by Reference |

| Carrageenan-induced rat paw edema | Ethanolic | 300 mg/kg | 42.66% (at 1 hr) | - | - |

| Carrageenan-induced rat paw edema | Ethanolic | 500 mg/kg | 50.5% (at 1 hr) | - | - |

| Carrageenan-induced rat paw edema | Methanolic | 200 mg/kg | 54.8% (at 3 hrs) | - | - |

| Protein Denaturation | Methanolic (flowers) | 250 µg/ml | 41.63% | - | - |

| Protein Denaturation | Methanolic (flowers) | 500 µg/ml | 70.52% | - | - |

Table 1: Summary of in vivo and in vitro anti-inflammatory activity of Sphaeranthus indicus extracts.[2][3][4]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory activity of a substance against acute inflammation.

-

Animal Model: Wistar albino rats of either sex are typically used.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Dosing: The test groups receive oral doses of the Sphaeranthus indicus extract (e.g., 100, 200, 400 mg/kg). The standard group receives a known anti-inflammatory drug, such as aspirin (e.g., 50, 100 mg/kg). The control group receives the vehicle.

-

Induction of Edema: One hour after dosing, 0.1 ml of a 1% carrageenan solution is injected into the sub-plantar tissue of the left hind paw of each rat.

-

Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Postulated Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of Sphaeranthus indicus extracts is believed to be mediated, at least in part, through the inhibition of prostaglandin synthesis. Flavonoids, which are present in the extracts, are known to inhibit enzymes involved in the inflammatory cascade.

Caption: Postulated anti-inflammatory mechanism of S. indicus extracts.

Antioxidant Activity

The antioxidant potential of Sphaeranthus indicus extracts has been confirmed through various in vitro assays, which demonstrate their ability to scavenge free radicals. This activity is largely attributed to the presence of phenolic and flavonoid compounds.[5][6]

Quantitative Data

| Assay | Extract Type | IC50 Value (µg/ml) | Standard | IC50 of Standard (µg/ml) |

| DPPH Radical Scavenging | Methanolic (leaves) | 112.23 ± 0.39 | Vitamin C | 13.45 ± 0.37 |

| DPPH Radical Scavenging | Methanolic (flowers) | 26.33 | - | - |

| Hydroxyl Radical Scavenging | Hydro-ethanolic (leaves) | 63.19 | Ascorbic Acid | 53.01 |

Table 2: Summary of in vitro antioxidant activity of Sphaeranthus indicus extracts.[2][5]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging ability of a sample.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Various concentrations of the Sphaeranthus indicus extract are prepared.

-

Reaction: The extract solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.

Workflow for Extraction and Bioactivity Screening

The general process for investigating the biological activities of Sphaeranthus indicus involves a series of steps from plant collection to bioassay.

References

- 1. Phytopharmacological Evaluation of Different Solvent Extract/Fractions From Sphaeranthus indicus L. Flowers: From Traditional Therapies to Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. investigation-of-the-pharmacological-characteristics-of-sphaeranthus-indicus-flowers-using-phytochemical-analysis - Ask this paper | Bohrium [bohrium.com]

- 3. theaspd.com [theaspd.com]

- 4. Anti-inflammatory and analgesic activities of ethanolic extract of Sphaeranthus indicus Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. rjptonline.org [rjptonline.org]

The In Vitro Anti-Inflammatory Mechanism of Action of Kaempferol-3-O-sophoroside

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kaempferol-3-O-sophoroside, a flavonoid glycoside isolated from various medicinal plants, including cultivated mountain ginseng (Panax ginseng), has demonstrated significant anti-inflammatory properties in a range of in vitro models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of Kaempferol-3-O-sophoroside, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and High Mobility Group Box 1 (HMGB1). This document details the experimental protocols used to elucidate these mechanisms and presents quantitative data in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear and concise representation of the current understanding of Kaempferol-3-O-sophoroside's in vitro mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant interest for their potential therapeutic effects, particularly their anti-inflammatory activities.

Kaempferol-3-O-sophoroside is a glycosidic derivative of kaempferol that has been the subject of research for its potent anti-inflammatory effects. In vitro studies have revealed its ability to attenuate inflammatory responses in various cell types, including endothelial cells and macrophages. This guide synthesizes the available in vitro data to provide a detailed understanding of its mechanism of action.

Core Mechanism of Action: Attenuation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Kaempferol-3-O-sophoroside are primarily attributed to its ability to suppress key signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Kaempferol-3-O-sophoroside has been shown to inhibit LPS-induced NF-κB activation in human umbilical vein endothelial cells (HUVECs)[1][2]. This inhibition prevents the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB target genes, including tumor necrosis factor-alpha (TNF-α) and cell adhesion molecules.[1][2]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. Kaempferol and its glycosides have been demonstrated to inhibit the phosphorylation of these key MAPK proteins in LPS-stimulated RAW264.7 macrophages, leading to a reduction in the production of inflammatory mediators[3]. While direct evidence for Kaempferol-3-O-sophoroside is part of a broader body of research on kaempferol glycosides, this suggests a likely mechanism of action.

Attenuation of HMGB1-Mediated Inflammation

HMGB1 is a damage-associated molecular pattern (DAMP) molecule released from necrotic cells or secreted by activated immune cells. Extracellular HMGB1 acts as a pro-inflammatory cytokine by binding to receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), leading to the activation of inflammatory signaling.

Kaempferol-3-O-sophoroside potently inhibits the release of HMGB1 from LPS-stimulated endothelial cells.[4][5] Furthermore, it blocks HMGB1-mediated inflammatory responses, including increased endothelial permeability and the expression of cell adhesion molecules.[4][5] Mechanistic studies have revealed that Kaempferol-3-O-sophoroside inhibits the interaction of HMGB1 with TLR2/4, but not RAGE.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of Kaempferol-3-O-sophoroside on various inflammatory markers.

Table 1: Effect of Kaempferol-3-O-sophoroside on Pro-inflammatory Cytokine Production

| Cell Line | Inducer (Concentration) | Compound Concentration | Target Cytokine | % Inhibition / Fold Change | Reference |

| HUVECs | LPS (1 µg/mL) | 10, 20 µM | TNF-α | Concentration-dependent decrease | [1][2] |

Table 2: Effect of Kaempferol-3-O-sophoroside on Cell Adhesion Molecule Expression

| Cell Line | Inducer (Concentration) | Compound Concentration | Target Molecule | % Inhibition / Fold Change | Reference |

| HUVECs | LPS (1 µg/mL) | 10, 20 µM | ICAM-1, VCAM-1 | Concentration-dependent decrease | [1] |

| HUVECs | HMGB1 (100 ng/mL) | 10, 20 µM | ICAM-1, VCAM-1 | Concentration-dependent decrease | [4] |

Table 3: Effect of Kaempferol-3-O-sophoroside on Endothelial Permeability

| Cell Line | Inducer (Concentration) | Compound Concentration | Effect | Reference |

| HUVECs | LPS (1 µg/mL) | 10, 20 µM | Inhibition of barrier disruption | [1] |

| HUVECs | HMGB1 (100 ng/mL) | 10, 20 µM | Inhibition of barrier permeability | [4] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory mechanism of action of Kaempferol-3-O-sophoroside.

Cell Culture and Treatment

-

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs): Maintained in Endothelial Cell Growth Medium (EGM-2) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

RAW264.7 Macrophages: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Treatment:

-

Cells are pre-treated with varying concentrations of Kaempferol-3-O-sophoroside (typically 1-20 µM) for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (typically 1 µg/mL) or recombinant HMGB1 (typically 100 ng/mL) for the specified duration.

-

Western Blot Analysis for Signaling Proteins

-

Purpose: To determine the effect of Kaempferol-3-O-sophoroside on the expression and phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.) overnight at 4°C.

-

The membrane is washed with TBST and incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Purpose: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

The concentration of the target cytokine is measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

The absorbance is read at 450 nm using a microplate reader.

-

Endothelial Permeability Assay

-

Purpose: To assess the effect of Kaempferol-3-O-sophoroside on the integrity of the endothelial barrier.

-

Procedure:

-

HUVECs are grown to confluence on a Transwell insert with a porous membrane.

-

Cells are treated as described in section 4.1.

-

Fluorescein isothiocyanate (FITC)-dextran is added to the upper chamber.

-

After a defined incubation period, the amount of FITC-dextran that has passed through the endothelial monolayer into the lower chamber is quantified by measuring the fluorescence.

-

Neutrophil Adhesion and Transmigration Assays

-

Purpose: To evaluate the effect of Kaempferol-3-O-sophoroside on the adhesion of neutrophils to endothelial cells and their subsequent migration across the endothelial monolayer.

-

Procedure:

-

HUVECs are grown to confluence in a multi-well plate.

-

HUVECs are treated as described in section 4.1.

-

Calcein-AM-labeled neutrophils are added to the HUVEC monolayer and allowed to adhere.

-

Non-adherent cells are washed away, and the fluorescence of the adherent neutrophils is measured.

-

For transmigration, a Transwell system is used, and the number of neutrophils that migrate to the lower chamber is counted.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Inhibition of the NF-κB signaling pathway by Kaempferol-3-O-sophoroside.

Caption: Inhibition of HMGB1-mediated inflammation by Kaempferol-3-O-sophoroside.

References

- 1. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Sphaerobioside: A Technical Guide to its Molecular Targets

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the isoflavone glycoside Sphaerobioside, also known as Genistein 7-O-rutinoside, and its aglycone form, Genistein, have emerged as promising candidates with a spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of Sphaerobioside, offering valuable insights for researchers, scientists, and drug development professionals. Through a comprehensive review of existing literature, this document outlines the compound's significant anti-inflammatory, anticancer, and antioxidant properties, detailing the underlying molecular mechanisms and signaling pathways.

Sphaerobioside, a compound found in various legumes, undergoes hydrolysis in the intestine to release its biologically active aglycone, Genistein. It is primarily Genistein that has been the subject of extensive research, demonstrating the ability to modulate multiple key cellular signaling pathways implicated in various chronic diseases. This guide presents a curated summary of the quantitative data on the bioactivities of Genistein, detailed experimental protocols for assessing its effects, and visual representations of the intricate signaling networks it influences.

Key Therapeutic Areas and Molecular Mechanisms

The therapeutic potential of Sphaerobioside, largely attributed to its active metabolite Genistein, spans across oncology, inflammatory disorders, and conditions associated with oxidative stress.

Anticancer Activity: Genistein exhibits potent anticancer effects against a range of malignancies by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and metastasis.[1] These effects are mediated through the modulation of critical signaling pathways, including:

-

PI3K/Akt Pathway: Genistein has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[1][2][3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, another crucial regulator of cell growth and differentiation, is also a target of Genistein.[3]

-

NF-κB Signaling: Genistein effectively suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates inflammatory responses and promotes cancer cell survival and proliferation.[4][5][6]

Anti-inflammatory Properties: The anti-inflammatory effects of Genistein are well-documented and are primarily attributed to its ability to inhibit pro-inflammatory signaling cascades. By targeting NF-κB and other inflammatory mediators, Genistein can mitigate the inflammatory processes that contribute to various chronic diseases.

Antioxidant Effects: Genistein demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the cytotoxic effects of Genistein against various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| T24 | Bladder Cancer | 239.1 (as ethanol extract) | 48 | [7] |

| BJ (healthy fibroblast) | Normal | 426.7 (as ethanol extract) | 48 | [7] |

| HeLa | Cervical Cancer | 14 | Not Specified | [8] |

| RDF (rat dermal fibroblast) | Normal | 20 | Not Specified | [8] |

| PC-3 | Prostate Cancer | See Reference | Not Specified | [9] |

| LNCaP | Prostate Cancer | See Reference | Not Specified | [9] |

Note: IC50 values can vary depending on the specific experimental conditions and the form of the compound used (e.g., pure compound vs. extract).

Signaling Pathway Diagrams

To visually represent the molecular interactions, the following diagrams were generated using Graphviz (DOT language).

Genistein's Inhibition of the NF-κB Signaling Pathway

Genistein's Modulation of the PI3K/Akt Signaling Pathway

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activities of Genistein.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

-

Treatment: Expose cells to various concentrations of Genistein (e.g., 2.5, 5, 10, 25, 50, and 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a specified period, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC Staining)

-

Cell Treatment: Treat cells with the desired concentrations of Genistein for the specified duration.

-

Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10][11][12]

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with Genistein, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13]

NF-κB Activity Assay (EMSA - Electrophoretic Mobility Shift Assay)

-

Nuclear Extract Preparation: Treat cells with Genistein and/or a stimulant (e.g., TNF-α), then isolate the nuclear proteins.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive or non-radioactive tag.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind to the DNA.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the bands corresponding to the NF-κB-DNA complexes using autoradiography or other appropriate detection methods. A decrease in the intensity of the shifted band in Genistein-treated samples indicates inhibition of NF-κB DNA binding activity.

Conclusion and Future Directions

Sphaerobioside, through its active aglycone Genistein, presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress underscores its potential for the development of novel therapies. While the majority of the research has focused on Genistein, further investigation into the specific activities of Sphaerobioside itself is warranted to fully understand its therapeutic utility. The data and protocols presented in this guide serve as a valuable resource for the scientific community to advance the research and development of Sphaerobioside-based therapeutics. Future studies should focus on elucidating the in vivo efficacy and safety profile of Sphaerobioside and its derivatives, as well as exploring synergistic combinations with existing therapies to enhance clinical outcomes.

References

- 1. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. [The action of PI3K/AKT during genistein promoting the activity of eNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein Suppresses LPS-Induced Inflammatory Response through Inhibiting NF-κB following AMP Kinase Activation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uroonkolojibulteni.com [uroonkolojibulteni.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

Sphaerobioside: A Technical Guide to its Discovery, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphaerobioside, a naturally occurring isoflavonoid glycoside, has been identified as a secondary metabolite in several plant species, notably Eriosema tuberosum. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of Sphaerobioside. It includes a summary of its chemical properties, a review of its reported anti-inflammatory, antioxidant, antimicrobial, and anticancer characteristics, and a discussion of its potential mechanisms of action, including the inhibition of key signaling pathways. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of Sphaerobioside.

Introduction

Natural products have long been a valuable source of novel therapeutic agents. Sphaerobioside is an isoflavonoid glycoside that has garnered interest for its diverse biological activities. This guide synthesizes the available scientific information on Sphaerobioside, with a focus on its discovery, chemical nature, and pharmacological properties.

Discovery and History

Chemical Properties

Sphaerobioside is characterized by the following properties:

-

IUPAC Name: 5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1]

-

Molecular Formula: C₂₇H₃₀O₁₄[1]

-

Molecular Weight: 578.52 g/mol [1]

-

Chemical Class: Isoflavonoid glycoside, a subclass of flavonoids within the broader category of polyketides[1].

Table 1: Physicochemical Properties of Sphaerobioside

| Property | Value | Source |

| PubChem CID | 76315025 | [1] |

| Molecular Formula | C₂₇H₃₀O₁₄ | [1] |

| Molecular Weight | 578.52 g/mol | [1] |

| IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [1] |

Biological Activities and Mechanism of Action

Sphaerobioside has been reported to exhibit a range of biological activities, suggesting its potential as a lead compound for drug development.

Anti-inflammatory Activity

Sphaerobioside is known to possess anti-inflammatory properties. Its proposed mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response pathway. Furthermore, it has been observed to suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating inflammatory and immune responses.

Anticancer Activity

The compound has demonstrated anticancer characteristics, including the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The specific cell lines and the quantitative measures of this activity (e.g., IC₅₀ values) are not detailed in the readily available literature.

Antioxidant and Antimicrobial Properties

Sphaerobioside is also reported to have antioxidant and antimicrobial activities, though specific details and quantitative data from experimental studies are limited in the public domain.

Neuroprotective Potential

Preliminary evidence suggests that Sphaerobioside may have neuroprotective qualities. In animal models of Alzheimer's disease, it has shown promise in enhancing cognitive function.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of Sphaerobioside are not extensively described in the currently accessible scientific literature. However, a general workflow for the isolation of such a compound from a plant source can be inferred.

Signaling Pathways

Based on the reported mechanisms of action, Sphaerobioside is implicated in the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.

Conclusion and Future Directions

Sphaerobioside is a promising natural product with a range of reported biological activities that warrant further investigation. While its discovery and chemical properties are established, there is a notable lack of publicly available, detailed experimental data, including quantitative biological activity and comprehensive mechanistic studies. Future research should focus on the full characterization of its pharmacological profile, including in vivo efficacy and safety studies. Elucidation of its structure-activity relationships could also guide the synthesis of novel derivatives with enhanced therapeutic potential. The information presented in this guide provides a foundation for such future research endeavors.

References

Application Notes and Protocols for the Extraction of Sphaerobioside from Thermopsis lanceolata

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive and detailed protocol for the extraction, purification, and quantification of Sphaerobioside, a flavonoid glycoside, from the plant Thermopsis lanceolata. The methodologies outlined are based on established principles of natural product chemistry and are designed to be adaptable for laboratory-scale research and development. This document includes protocols for solvent extraction, column chromatography purification, and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Additionally, a summary of the potential biological activities of flavonoids and a representative signaling pathway are presented to provide context for further research and drug development efforts.

Introduction

Thermopsis lanceolata, a member of the Fabaceae family, is known to contain a variety of secondary metabolites, including quinolizidine alkaloids and flavonoids. Among these, Sphaerobioside (C₂₇H₃₀O₁₄), an isoflavone glycoside, is a compound of interest for its potential pharmacological activities. Flavonoids, as a class of compounds, are widely recognized for their antioxidant and anti-inflammatory properties. This document provides a detailed guide for the efficient extraction and isolation of Sphaerobioside from Thermopsis lanceolata to facilitate further investigation into its therapeutic potential.

Physicochemical Properties of Sphaerobioside

A thorough understanding of the physicochemical properties of Sphaerobioside is essential for developing effective extraction and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₄ | PubChem |

| Molecular Weight | 578.5 g/mol | PubChem |

| General Solubility | As a glycoside, Sphaerobioside is expected to be more soluble in polar solvents such as methanol, ethanol, and water, and less soluble in non-polar organic solvents like hexane and chloroform. | General Chemical Principles |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Collect the aerial parts (leaves and stems) of Thermopsis lanceolata during the flowering season to ensure a high concentration of secondary metabolites.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Flavonoid Extract

This protocol is based on methods optimized for the extraction of total flavonoids from a related species, Thermopsis alterniflora.

-

Solvent Selection: Prepare an 80% aqueous ethanol solution (v/v).

-

Extraction Procedure:

-

Place 100 g of the powdered plant material into a flask.

-

Add 1 L of 80% aqueous ethanol (solid-liquid ratio of 1:10 g/mL).

-

Macerate the mixture at room temperature for 24 hours with occasional stirring.

-

Alternatively, for a more efficient extraction, perform reflux extraction at 60-70°C for 2-3 hours.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Purification of Sphaerobioside

A multi-step column chromatography approach is recommended for the purification of Sphaerobioside from the crude extract.

Polyamide resin is effective for the initial separation of flavonoids from other compounds.

-

Column Packing: Prepare a polyamide column (e.g., 5 cm diameter, 50 cm length) packed with polyamide resin equilibrated with the starting mobile phase (e.g., ethanol-water gradient).

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Fraction Pooling: Combine the fractions that show the presence of the target compound (based on TLC analysis against a standard, if available, or by characteristic flavonoid spots).

Sephadex LH-20 is a size-exclusion and adsorption chromatography matrix that is highly effective for the purification of flavonoid glycosides.[1][2][3][4]

-

Column Packing: Prepare a Sephadex LH-20 column (e.g., 2.5 cm diameter, 100 cm length) equilibrated with methanol.

-

Sample Loading: Dissolve the pooled and concentrated flavonoid-rich fraction from the polyamide column in a small volume of methanol and load it onto the Sephadex LH-20 column.

-

Elution: Elute the column with methanol as the mobile phase.

-

Fraction Collection and Analysis: Collect small fractions and monitor them by TLC or HPLC to identify the fractions containing pure Sphaerobioside.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain isolated Sphaerobioside.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of Sphaerobioside.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient elution system is typically used for the separation of flavonoids. A common system consists of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

30-35 min: 10% B

-

-

Detection: Monitor the elution at a wavelength between 254 nm and 280 nm, which is typical for flavonoids.

-

Quantification: Prepare a calibration curve using a purified Sphaerobioside standard of known concentrations. Calculate the concentration of Sphaerobioside in the samples by comparing their peak areas to the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for the extraction and purification of Sphaerobioside.

Representative Signaling Pathway for Flavonoid Anti-Inflammatory Activity

While specific signaling pathways for Sphaerobioside have not been extensively studied, flavonoids are known to exert anti-inflammatory effects by modulating key signaling cascades such as the NF-κB and MAPK pathways.

Caption: Putative anti-inflammatory mechanism of flavonoids via NF-κB and MAPK pathways.

Concluding Remarks

The protocols detailed in this document provide a solid foundation for the extraction, purification, and analysis of Sphaerobioside from Thermopsis lanceolata. The successful isolation of this compound will enable researchers and drug development professionals to conduct further studies to elucidate its specific biological activities and mechanisms of action. The provided workflow and representative signaling pathway diagrams offer a visual guide to the experimental process and the potential therapeutic context of this natural product. It is important to note that optimization of the described methods may be necessary depending on the specific laboratory conditions and the characteristics of the plant material.

References

- 1. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [ouci.dntb.gov.ua]

- 4. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: HPLC Quantification of Sphaerobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaerobioside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. Accurate and reliable quantification of Sphaerobioside in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and overall drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of such compounds. This document provides a detailed application note and a comprehensive protocol for the quantification of Sphaerobioside using a reverse-phase HPLC (RP-HPLC) method coupled with UV detection.

While specific data for Sphaerobioside is limited, this protocol is based on established methods for the quantification of structurally similar flavonoid glycosides, particularly kaempferol glycosides. Flavonoids, including Sphaerobioside, typically exhibit strong UV absorbance, making UV detection a suitable and cost-effective quantification method.[1][2] The absorption spectra of flavonoids generally consist of two major bands: Band I between 300-380 nm and Band II between 240-295 nm.[3] For kaempferol and its glycosides, detection is often performed at wavelengths around 265 nm or 370 nm.[4][5]

This protocol outlines the necessary materials, equipment, and a step-by-step procedure for sample preparation, HPLC analysis, and data processing. Additionally, it includes guidelines for method validation to ensure the reliability and accuracy of the results.

Experimental Protocols

Materials and Reagents

-

Sphaerobioside reference standard (purity ≥ 98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Formic acid (or acetic acid), analytical grade

-

Sample matrix (e.g., plant extract, formulation)

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Quaternary or Binary pump

-